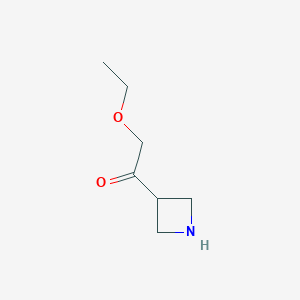

1-(Azetidin-3-yl)-2-ethoxyethan-1-one

Description

Context and Significance of Azetidine (B1206935) Frameworks in Organic Chemistry

Four-membered nitrogen-containing heterocycles, known as azetidines, are significant structural motifs in organic synthesis and medicinal chemistry. rsc.org The reactivity of the azetidine ring is influenced by a considerable ring strain of approximately 25.4 kcal/mol. rsc.org This inherent strain, intermediate between that of the highly reactive aziridines and the more stable pyrrolidines, allows for unique chemical transformations that can be initiated under specific reaction conditions. rsc.org

In drug discovery, the azetidine scaffold is recognized for conferring desirable properties upon bioactive molecules. These attributes include enhanced aqueous solubility, improved metabolic stability, and structural rigidity, which can lead to better binding affinity with biological targets. nih.gov Consequently, the azetidine ring is a component of several approved drugs and is considered a privileged structure in the design of new therapeutic agents. nih.gov The development of new synthetic methodologies to create diversely functionalized azetidines remains an active area of chemical research. chemrxiv.org

Role of Ketone Functionalities in Chemical Transformations and Molecular Design

The ketone functional group, characterized by a carbonyl group (C=O) bonded to two carbon atoms, is of central importance in organic chemistry. allen.in Ketones serve as versatile intermediates and building blocks for synthesizing a wide array of complex organic molecules. allen.in The polarity of the carbonyl group, with a partial positive charge on the carbon and a partial negative charge on the oxygen, dictates its reactivity. pressbooks.pub This polarity makes ketones susceptible to nucleophilic addition reactions, a fundamental transformation in carbon-carbon bond formation. allen.in

Furthermore, the ketone moiety is a common feature in natural products, pharmaceuticals, fragrances, and industrial solvents. allen.inpressbooks.pub Its ability to be transformed into other functional groups, such as alcohols (via reduction) or more complex structures (via aldol (B89426) reactions), underscores its utility in molecular design and synthetic strategy. A highly chemoselective method for synthesizing ketones involves the addition of organometallic reagents to N-acylazetidines, which act as stable acylating agents. organic-chemistry.orgnih.gov

Structural Elucidation and Naming Conventions for Novel Azetidine-Containing Ketones

The compound 1-(Azetidin-3-yl)-2-ethoxyethan-1-one is named according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature system. The name is broken down as follows:

ethan-1-one : Indicates a two-carbon ketone, with the carbonyl group at position 1.

2-ethoxy : An ethoxy group (-OCH₂CH₃) is attached to the second carbon of the ethanone (B97240) chain.

1-(Azetidin-3-yl) : The entire azetidine ring is a substituent attached to the first position (the carbonyl carbon) of the ethanone. The connection is specifically through the third position of the azetidine ring.

Table 1: Predicted Spectroscopic Data for this compound This table contains predicted data for illustrative purposes, based on the chemical structure.

| Technique | Characteristic Signal | Predicted Value/Region |

|---|---|---|

| IR Spectroscopy | Ketone C=O Stretch | 1710-1730 cm⁻¹ |

| C-N Stretch | 1200-1350 cm⁻¹ | |

| C-O Stretch | 1050-1150 cm⁻¹ | |

| ¹H NMR | Azetidine CH₂ protons | δ 3.5-4.5 ppm |

| Azetidine CH proton | δ 3.0-4.0 ppm | |

| Ethoxy CH₂ protons | δ 3.5-3.8 ppm (quartet) | |

| Ethoxy CH₃ protons | δ 1.1-1.3 ppm (triplet) | |

| ¹³C NMR | Ketone C=O carbon | δ 200-210 ppm |

| Azetidine CH₂ carbons | δ 45-60 ppm | |

| Ethoxy CH₂ carbon | δ 60-70 ppm |

Overview of Research Gaps and Opportunities in Azetidine-Ketone Systems

While the synthesis and application of azetidines are well-documented, the exploration of specific, highly functionalized derivatives like this compound is limited. A significant research gap exists in the systematic synthesis and characterization of azetidines bearing complex ketone side chains. Much of the existing research focuses on azetidin-3-ones (where the ketone is part of the ring) or simpler N-acylazetidines. organic-chemistry.orgnih.gov

This gap presents numerous opportunities. Developing synthetic routes to novel azetidine-ketone systems could provide a new class of building blocks for medicinal chemistry and materials science. The combination of the rigid, metabolically stable azetidine core with the versatile ketone handle allows for potential late-stage functionalization, enabling the rapid generation of diverse molecular libraries for biological screening. nih.gov Research into the reactivity of the ketone in these specific systems could reveal unique chemical properties influenced by the strained four-membered ring, potentially leading to novel chemical transformations.

Detailed Research Findings

Specific research on this compound is not available in the current literature, highlighting its novelty. However, related research provides a foundation for understanding its potential synthesis and reactivity.

A general and highly chemoselective synthesis of ketones has been achieved through the addition of organometallic reagents to N-acylazetidines. nih.gov This methodology leverages the reactivity of the strained four-membered ring, which makes the N-acylazetidine a competent acylating agent that forms a stable tetrahedral intermediate, preventing over-addition that often leads to tertiary alcohols. organic-chemistry.org While this approach yields ketones from the N-1 position of the azetidine, it establishes a precedent for the controlled synthesis of azetidine-containing ketones.

Furthermore, methods for the modular synthesis of functionalized azetidines are rapidly advancing. One such strategy involves a four-component reaction driven by the strain-release of azabicyclo[1.1.0]butane (ABB) to access diverse 1,3,3-trisubstituted azetidines. nih.gov Such multicomponent approaches could potentially be adapted to construct complex side chains, like the 2-ethoxyethan-1-one moiety, at the C-3 position. The functionalization of azetidin-3-ones also presents a viable pathway, where the ketone within the ring serves as a handle for elaboration into the desired side chain. nih.gov

Table 2: Illustrative Physical and Chemical Properties This table contains calculated or estimated data for illustrative purposes.

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₃NO₂ |

| Molar Mass | 143.18 g/mol |

| Predicted Boiling Point | ~220-240 °C (at 760 mmHg) |

| Predicted Solubility | Soluble in water and polar organic solvents |

| Hydrogen Bond Acceptors | 3 (1 nitrogen, 2 oxygen) |

| Hydrogen Bond Donors | 1 (azetidine N-H) |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H13NO2 |

|---|---|

Molecular Weight |

143.18 g/mol |

IUPAC Name |

1-(azetidin-3-yl)-2-ethoxyethanone |

InChI |

InChI=1S/C7H13NO2/c1-2-10-5-7(9)6-3-8-4-6/h6,8H,2-5H2,1H3 |

InChI Key |

RUCISRUHVARDBI-UHFFFAOYSA-N |

Canonical SMILES |

CCOCC(=O)C1CNC1 |

Origin of Product |

United States |

Synthetic Methodologies for 1 Azetidin 3 Yl 2 Ethoxyethan 1 One and Analogous Systems

Strategies for Azetidine (B1206935) Ring Construction

The formation of the azetidine core can be accomplished through several distinct synthetic pathways. These methods primarily involve the formation of a carbon-nitrogen bond to close the four-membered ring. Key strategies include intramolecular cyclizations, cycloaddition reactions, ring contractions of larger heterocyclic systems, reduction of β-lactam precursors, nucleophilic displacement reactions, and direct C-H functionalization.

Intramolecular cyclization is a common and effective method for constructing the azetidine ring. This approach typically involves a 1,3-difunctionalized propane backbone where a nitrogen nucleophile displaces a leaving group at the 3-position.

One prominent method involves the intramolecular SN2 reaction, where a nitrogen atom attacks a carbon atom bearing a leaving group such as a halogen or a sulfonate ester (e.g., mesylate, tosylate). frontiersin.orgnih.gov This strategy is fundamental to many azetidine syntheses.

Another powerful intramolecular approach is the regioselective aminolysis of epoxides. For instance, La(OTf)₃-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines has been shown to produce azetidines in high yields. frontiersin.orgnih.gov This reaction proceeds via a C3-selective attack of the amine on the epoxide, effectively forming the four-membered ring. frontiersin.org The reaction tolerates a variety of functional groups, demonstrating its utility in complex molecule synthesis. nih.gov

| Catalyst | Substrate | Product | Yield | Reference |

| La(OTf)₃ | cis-3,4-Epoxy amine | 3-Hydroxyazetidine | High | frontiersin.orgnih.gov |

| None (Base-mediated) | N-trityl-2-amino-4-bromobutanoate | Azetidine-2-carboxylate | Not specified | researchgate.net |

Intermolecular cycloadditions, particularly the [2+2] photocycloaddition known as the aza Paternò–Büchi reaction, offer a direct route to functionalized azetidines from imines and alkenes. researchgate.netrsc.org This reaction involves the excitation of an imine component, typically with UV light, which then undergoes a cycloaddition with an alkene. rsc.org

Recent advancements have enabled this reaction using visible light, which is milder and more versatile. researchgate.netnih.gov A visible-light-mediated intermolecular aza Paternò–Büchi reaction using 2-isoxazoline-3-carboxylates as oxime precursors has been developed. researchgate.netnih.gov This method utilizes an iridium photocatalyst to activate the oxime via triplet energy transfer, allowing it to react with a broad range of alkenes. rsc.orgresearchgate.netnih.gov The resulting highly functionalized azetidines can be readily deprotected to yield free azetidines. researchgate.netnih.gov

| Reaction Type | Reactants | Catalyst/Conditions | Key Feature | Reference |

| Aza Paternò–Büchi | Imine + Alkene | UV light | Direct access to azetidines | rsc.org |

| Visible-Light Photocataloaddition | 2-Isoxazoline-3-carboxylate + Alkene | Iridium photocatalyst, visible light | Mild conditions, broad scope | rsc.orgresearchgate.netnih.gov |

The synthesis of azetidines can also be achieved through the ring contraction of more readily available five-membered heterocycles, such as pyrrolidinones. rsc.org A notable example is the one-pot nucleophilic addition-ring contraction of α-bromo N-sulfonylpyrrolidinones. nih.govacs.org This reaction proceeds in the presence of a base like potassium carbonate and various nucleophiles (alcohols, phenols, anilines), leading to α-carbonylated N-sulfonylazetidines. nih.govacs.orgorganic-chemistry.org

The proposed mechanism involves the addition of a nucleophile to the carbonyl group, followed by cleavage of the N–C(O) bond. The resulting intermediate, featuring a γ-positioned amide anion and an α-bromo group, undergoes intramolecular cyclization via an SN2 mechanism to yield the contracted azetidine ring. rsc.org

Azetidin-2-ones, commonly known as β-lactams, are well-established synthetic precursors to azetidines. rsc.orgu-tokyo.ac.jp The carbonyl group of the β-lactam can be reduced to a methylene (B1212753) group to afford the corresponding saturated azetidine ring. Various reducing agents can be employed for this transformation. Hydroalanes have been identified as particularly effective and specific reagents for the reduction of azetidin-2-ones to azetidines. acs.org This method provides a reliable pathway from the vast library of existing β-lactam chemistry to the corresponding azetidine scaffolds. rsc.orgacs.org The synthesis of β-lactams themselves is often achieved via the Staudinger [2+2] cycloaddition of a ketene and an imine. acs.org

The formation of the azetidine ring through nucleophilic substitution by an amine is a cornerstone of azetidine synthesis. rsc.orgu-tokyo.ac.jp This strategy typically involves the cyclization of γ-amino halides or γ-amino sulfonates. u-tokyo.ac.jp A straightforward synthesis of 1,3-disubstituted azetidines, for example, has been achieved by alkylating primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols. organic-chemistry.org Similarly, a one-pot cyclocondensation of alkyl dihalides with primary amines under microwave irradiation in an aqueous medium provides an efficient route to these heterocycles. organic-chemistry.org

Modern synthetic chemistry has introduced C-H functionalization as a powerful tool for heterocycle synthesis, including azetidines. rsc.org Palladium-catalyzed intramolecular amination of unactivated C(sp³)–H bonds represents a significant advance in this area. rsc.orgorganic-chemistry.org For instance, the amination of γ-C(sp³)–H bonds in substrates containing a directing group, such as a picolinamide (PA) protected amine, allows for the direct formation of the azetidine ring. organic-chemistry.org This method features the use of an oxidant and an additive to promote the key reductive elimination step from a Pd(IV) intermediate, demonstrating high functional group tolerance. rsc.org This approach avoids the need for pre-functionalized starting materials, offering a more atom-economical and efficient synthetic route. rsc.orgnih.gov

Metal-Catalyzed Azetidine Syntheses (e.g., Palladium, Copper, Iridium, Titanium)

Transition metal catalysis has emerged as a powerful tool for the synthesis of azetidines, offering efficient and selective routes to these strained heterocycles.

Palladium: Palladium-catalyzed intramolecular amination of C(sp³)–H and C(sp²)–H bonds at the γ and δ positions has proven to be a highly effective method for constructing azetidines. acs.org For instance, Gaunt and co-workers reported a palladium(II)-catalyzed intramolecular γ-C(sp³)–H amination for synthesizing functionalized azetidines. rsc.org This reaction proceeds through a proposed alkyl–Pd(IV) intermediate, which undergoes reductive elimination to form the azetidine ring. rsc.org Additionally, palladium catalysts have been employed in the intramolecular aminoarylation of alkenes to generate azetidine derivatives. acs.org

Copper: Copper-catalyzed reactions have also been successfully applied to azetidine synthesis. A notable example is the copper(I)-catalyzed 4-exo ring closure to form 3-methylene-1,2-diazetidines, which can be further functionalized. nih.gov Furthermore, a general method for synthesizing azetidines involves a copper-catalyzed photoinduced anti-Baldwin radical cyclization of ynamides. researchgate.net This approach provides excellent control over regioselectivity, leading to the desired 4-exo-dig cyclization product. researchgate.net

Iridium: Iridium photocatalysts have been utilized in the visible-light-mediated intermolecular aza Paternò–Büchi reaction of oximes with alkenes to produce highly functionalized azetidines. researchgate.net This method is characterized by its operational simplicity and mild reaction conditions. researchgate.net

Titanium: Titanium-palladium dual catalysis has been shown to be effective in the intramolecular allylic amination of N-alkyl electrophiles to yield pyrrolidines, a strategy that could potentially be adapted for azetidine synthesis. frontiersin.org

A summary of representative metal-catalyzed azetidine syntheses is presented in the table below.

| Metal Catalyst | Reaction Type | Substrate | Key Features |

| Palladium | Intramolecular C-H Amination | Alkenyl or Alkyl Amines | High efficiency, functional group tolerance |

| Copper | 4-exo Ring Closure | Allenic Amines | Stereocontrolled functionalization |

| Copper | Photoinduced Radical Cyclization | Ynamides | Full regioselectivity, anti-Baldwin cyclization |

| Iridium | [2+2] Photocycloaddition | Oximes and Alkenes | Visible-light mediated, broad substrate scope |

Microwave-Assisted and Solid-Supported Synthetic Techniques

Modern synthetic techniques such as microwave-assisted synthesis and solid-supported methods have been increasingly employed to accelerate and simplify the synthesis of azetidines.

Microwave-Assisted Synthesis: Microwave irradiation has been shown to significantly accelerate the synthesis of simple azetidines. For example, the cyclization of 3-(ammonio)propyl sulfates derived from primary amines and the cyclic sulfate of 1,3-propanediol in water under microwave heating leads to good to excellent yields of azetidines in a very short reaction time. researchgate.net This technique offers a green and efficient alternative to conventional heating methods.

Solid-Supported Synthesis: While specific examples for the solid-phase synthesis of the parent azetidine ring are less common, the principles of solid-supported organic synthesis can be applied to streamline the preparation and purification of azetidine derivatives. This approach involves attaching a starting material to a solid support, carrying out a series of reactions, and then cleaving the final product from the support. This methodology is particularly advantageous for the generation of libraries of compounds for screening purposes. nih.gov

Installation and Modification of the 2-ethoxyethan-1-one Moiety

Once the azetidine ring is in place, the next crucial step is the introduction and potential modification of the 2-ethoxyethan-1-one side chain at the C3 position.

Carbon-Carbon Bond Formation Strategies at Azetidine C3

Forming a carbon-carbon bond at the C3 position of the azetidine ring is a key transformation for introducing the side chain. Several strategies can be envisioned for this purpose.

Metal-Mediated Functionalization: The direct functionalization of the azetidine ring through metalation has become an important strategy. rsc.org Regioselective lithiation of N-protected 2-arylazetidines can be achieved, with the N-substituent directing the position of metalation. acs.org This allows for the subsequent reaction with an appropriate electrophile to install the desired side chain.

Radical Addition: The addition of radicals to azetines can be a viable method for C3 functionalization. For example, a continuous flow photochemical addition of thiols and disulfides to 2-azetines has been developed to forge C-S bonds at the C3 position. polimi.it A similar radical-based approach could potentially be adapted for C-C bond formation.

Nucleophilic Addition to Azetidin-3-ones: Azetidin-3-ones are versatile intermediates that can undergo nucleophilic addition at the C3 carbonyl group. nih.gov Reaction with a suitable organometallic reagent, followed by further transformations, could lead to the desired 2-ethoxyethan-1-one moiety.

Etherification Reactions for the Ethoxy Group

The ethoxy group in the side chain is typically introduced via an etherification reaction. 2-Ethoxyethanol, a key precursor, is manufactured by the reaction of ethylene oxide with ethanol. atamankimya.comwikipedia.org The hydroxyl group of a precursor attached to the azetidine ring can be etherified using standard Williamson ether synthesis conditions, involving deprotonation with a base followed by reaction with an ethyl halide.

Ketone Formation and Olefination/Reduction Strategies

The final ketone functionality can be constructed through several well-established methods.

From Carboxylic Acids: One of the most direct methods for synthesizing ketones is the reaction of carboxylic acids with organometallic reagents, such as organolithium compounds. quimicaorganica.orgorganicchemistrytutor.comchemistrysteps.com This reaction typically requires two equivalents of the organolithium reagent. organicchemistrytutor.com

From Acyl Chlorides: Acyl chlorides, being highly reactive carboxylic acid derivatives, can be converted to ketones by reaction with organocuprates (Gilman reagents). chemistrysteps.comlibretexts.org

Weinreb Ketone Synthesis: The Weinreb amide (N-methoxy-N-methyl amide) provides a milder and more controlled method for ketone synthesis from carboxylic acid derivatives. chemistrysteps.com The tetrahedral intermediate formed upon addition of an organometallic reagent is stabilized by chelation, preventing over-addition. chemistrysteps.com

An alternative strategy involves the formation of an olefin at the C3 position, which can then be subjected to oxidation or a hydroboration-oxidation sequence followed by oxidation to yield the ketone.

Chemo- and Regioselective Synthesis of the Target Compound

Achieving the desired chemo- and regioselectivity is paramount in the synthesis of 1-(azetidin-3-yl)-2-ethoxyethan-1-one.

Protecting Groups: The nitrogen atom of the azetidine ring is often protected during synthesis to prevent unwanted side reactions and to influence the regioselectivity of certain transformations. Common protecting groups include Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl).

Directing Groups: The choice of substituent on the azetidine nitrogen can direct the regioselectivity of metalation reactions. For example, in 2-arylazetidines, an N-alkyl group can direct ortho-lithiation of the aryl ring, while an N-Boc group can favor α-benzylic lithiation. acs.org

Stereocontrol: For the synthesis of chiral analogs of the target compound, stereoselective methods for the construction of the azetidine ring are crucial. Copper-catalyzed boryl allylation of azetines has been shown to proceed with excellent chemo-, regio-, enantio-, and diastereoselectivity. acs.org

By carefully selecting the synthetic strategy, protecting groups, and reaction conditions, the chemo- and regioselective synthesis of this compound can be achieved efficiently.

Stereoselective Approaches for Chiral Analogs

The synthesis of chiral analogs of this compound, where the stereocenter is at the 3-position of the azetidine ring, can be achieved through several stereoselective strategies. These approaches are critical for the development of enantiomerically pure compounds for various applications.

One primary strategy involves the use of a chiral starting material. For example, enantiopure azetidin-3-ols or other 3-substituted azetidines can serve as precursors. The hydroxyl group of azetidin-3-ol can be oxidized to a ketone, which can then be subjected to stereoselective reduction or addition of a nucleophile to establish the desired stereochemistry at the C3 position before proceeding with the acylation at a different position. Alternatively, the hydroxyl group can be used to direct subsequent reactions.

Another powerful approach is the catalytic asymmetric synthesis. This can involve the desymmetrization of a prochiral N-acyl-azetidine. Chiral catalysts, such as BINOL-derived phosphoric acids, have been used for the intermolecular desymmetrization of azetidines, achieving high enantioselectivity rsc.org. A chiral catalyst can facilitate the enantioselective ring-opening of 3-substituted azetidines by acyl halides, a reaction that, while not a direct acylation at the 3-position, demonstrates the potential for chiral catalysts to control reactivity at the azetidine ring acs.org.

The use of chiral auxiliaries is another well-established method. A chiral auxiliary can be attached to the azetidine nitrogen, directing the stereochemical outcome of a subsequent reaction at the 3-position. For instance, chiral tert-butanesulfinamides have been successfully used to synthesize enantioenriched C2-substituted azetidines acs.org. A similar strategy could potentially be adapted for stereocontrol at the C3 position.

Furthermore, enzymatic resolutions can be employed to separate enantiomers of a racemic mixture of a suitable azetidine precursor.

A summary of potential stereoselective approaches is presented in the table below:

| Approach | Description | Key Features |

| Chiral Pool Synthesis | Utilization of enantiomerically pure starting materials, such as chiral azetidin-3-ols or azetidine-3-carboxylic acids. | Relies on the availability of suitable chiral precursors. |

| Catalytic Asymmetric Synthesis | Employment of chiral catalysts to induce enantioselectivity in a reaction involving a prochiral azetidine substrate. | Can be highly efficient and atom-economical. |

| Chiral Auxiliary | Temporary incorporation of a chiral molecule to direct the stereochemical course of a reaction. | The auxiliary is typically removed in a subsequent step. |

| Enzymatic Resolution | Use of enzymes to selectively react with one enantiomer of a racemic mixture, allowing for their separation. | Offers high enantioselectivity under mild reaction conditions. |

The synthesis of chiral azetidin-3-ones is a key strategy, as these compounds can serve as versatile intermediates nih.gov. For example, a gold-catalyzed intermolecular oxidation of alkynes has been developed for the flexible and stereoselective synthesis of chiral azetidin-3-ones nih.gov. These chiral ketones can then be transformed into a variety of 3-substituted chiral azetidines.

Recent advances in copper-catalyzed boryl allylation of azetines have also provided a route to enantiopure 2,3-disubstituted azetidines with high diastereoselectivity and enantioselectivity nih.govresearcher.life. While this method provides substitution at both C2 and C3, it highlights the progress in controlling stereochemistry on the azetidine ring.

Ultimately, the choice of the stereoselective approach will depend on the desired enantiomer, the availability of starting materials and catalysts, and the scalability of the synthetic route.

Chemical Reactivity and Mechanistic Investigations of 1 Azetidin 3 Yl 2 Ethoxyethan 1 One

Strain-Driven Reactivity of the Azetidine (B1206935) Ring System

Azetidines, as four-membered nitrogen-containing heterocycles, possess significant ring strain energy (approximately 25.4 kcal/mol). rsc.orgresearchgate.net This strain is a primary driver of their chemical reactivity, placing them between the more reactive aziridines and the relatively stable pyrrolidines. rsc.orgrsc.orgresearchwithrutgers.com This inherent strain facilitates unique chemical transformations that are not readily observed in less strained systems, allowing the azetidine ring to act as a versatile synthon. rsc.org The reactivity can be triggered under appropriate conditions, often leading to ring-opening or rearrangement products. rsc.orgrsc.orgresearchwithrutgers.com

The azetidine ring in 1-(Azetidin-3-yl)-2-ethoxyethan-1-one is susceptible to nucleophilic attack, which leads to the cleavage of the C-N bonds and relieves the ring strain. However, compared to aziridines, azetidines are relatively stable and their ring-opening reactions often require activation. magtech.com.cn This is typically achieved by converting the ring nitrogen into a better leaving group, for instance, through protonation or alkylation to form an azetidinium ion, or by using a Lewis acid catalyst. magtech.com.cn

The regioselectivity of the ring-opening is governed by a combination of electronic and steric effects. magtech.com.cn In the case of an N-activated azetidinium ion derived from this compound, a nucleophile could theoretically attack either the C2 or C4 carbon. The outcome is dependent on the substitution pattern and the nature of the nucleophile. researchgate.net For unsubstituted azetidinium ions, nucleophilic attack often occurs regioselectively at the C4 position. researchgate.net Strong or sterically bulky nucleophiles tend to attack the less substituted carbon adjacent to the nitrogen. magtech.com.cn

Table 1: Predicted Products of Nucleophilic Ring-Opening of Activated this compound Activation assumes N-alkylation with an agent like methyl triflate to form a quaternary azetidinium salt.

| Nucleophile (Nu⁻) | Reagent Example | Predicted Major Product |

| Azide | Sodium Azide (NaN₃) | 3-(Azidomethyl)-1-methyl-1-(2-ethoxyacetyl)azetidin-1-ium derivative (cleavage product) |

| Cyanide | Sodium Cyanide (NaCN) | 3-(Cyanomethyl)-1-methyl-1-(2-ethoxyacetyl)azetidin-1-ium derivative (cleavage product) |

| Hydroxide | Sodium Hydroxide (NaOH) | 1-(3-(Hydroxymethyl)amino)propyl)-2-ethoxyethan-1-one derivative |

| Thiolate | Sodium Thiophenoxide (NaSPh) | 2-Ethoxy-1-(3-((phenylthio)methyl)amino)propyl)ethan-1-one derivative |

The nitrogen atom of the azetidine ring is a secondary amine and possesses a lone pair of electrons, rendering it nucleophilic. youtube.com It can readily react with a variety of electrophiles. Common electrophilic transformations include N-alkylation and N-acylation. youtube.com

N-Alkylation: Reaction with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base would yield the corresponding N-alkylated tertiary amine. Further alkylation can lead to the formation of a quaternary azetidinium salt, which, as noted previously, becomes highly activated towards nucleophilic ring-opening. youtube.com

N-Acylation: Treatment with acyl chlorides or anhydrides (e.g., acetyl chloride, benzoyl chloride) typically in the presence of a non-nucleophilic base, results in the formation of an N-acylazetidine (an amide). This transformation is generally facile. youtube.com

N-Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride) yields N-sulfonylated azetidines, a common strategy for protecting the nitrogen or modifying its electronic properties.

N-Nitrosation: In the presence of nitrous acid (HNO₂), the secondary amine can be converted to an N-nitrosoazetidine. youtube.com

The potential energy stored in the strained azetidine ring can drive various molecular rearrangements. rsc.orgmagtech.com.cn While specific studies on this compound are not available, analogous systems undergo rearrangements such as the Stevens rearrangement and ring expansions. magtech.com.cn For instance, the formation of an azetidinium ylide, followed by a magtech.com.cnyoutube.com- or rsc.orgyoutube.com-sigmatropic rearrangement, can lead to the formation of larger, more stable pyrrolidine (B122466) rings. magtech.com.cn Copper-catalyzed skeletal rearrangements of related O-propargylic oximes have been shown to produce azetidine nitrones through a cascade of rearrangement and electrocyclization steps, highlighting the complex transformations that can be initiated by relieving ring strain. acs.org

Reactivity Profile of the Ketone Functionality

The ketone group in this compound exhibits typical carbonyl reactivity, serving as an electrophilic site for nucleophilic addition and possessing acidic alpha-protons that allow for enolate formation and subsequent functionalization.

The carbonyl carbon is electrophilic and is a target for a wide array of nucleophiles. The trajectory of nucleophilic attack is generally not perpendicular to the C=O bond but rather follows the Bürgi-Dunitz angle (approximately 107°). academie-sciences.fr

Reduction: The ketone can be reduced to a secondary alcohol using hydride reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). This reaction creates a new stereocenter, and the stereochemical outcome can be influenced by the steric environment around the carbonyl group.

Grignard and Organolithium Reagents: Addition of organometallic reagents like Grignard reagents (RMgX) or organolithiums (RLi) will produce a tertiary alcohol.

Wittig Reaction: Reaction with a phosphorus ylide (a Wittig reagent) can convert the ketone into an alkene, replacing the C=O double bond with a C=C double bond.

Cyanohydrin Formation: Addition of hydrogen cyanide (HCN) or a cyanide salt (e.g., KCN) with acid catalysis yields a cyanohydrin.

Imine/Enamine Formation: Condensation with primary amines will form imines, while reaction with secondary amines (like the azetidine nitrogen itself, if intramolecularly feasible, or an external secondary amine) can lead to the formation of enamines.

Table 2: Predicted Products from Nucleophilic Addition to the Ketone

| Reagent | Product Type | Predicted Product Name |

| Sodium Borohydride (NaBH₄), then H₂O | Secondary Alcohol | 1-(Azetidin-3-yl)-2-ethoxyethanol |

| Methylmagnesium Bromide (CH₃MgBr), then H₂O | Tertiary Alcohol | 1-(Azetidin-3-yl)-2-ethoxypropan-2-ol |

| Phenylithium (PhLi), then H₂O | Tertiary Alcohol | 1-(Azetidin-3-yl)-2-ethoxy-1-phenylethanol |

| Methylenetriphenylphosphorane (Ph₃P=CH₂) | Alkene | 3-(3-Ethoxyprop-1-en-2-yl)azetidine |

The carbon atom alpha to the ketone (the methylene (B1212753) group of the ethoxyethyl chain) is not acidic. However, the methylene group between the ketone and the azetidine ring has protons that are weakly acidic due to the electron-withdrawing nature of the adjacent carbonyl group. Deprotonation with a suitable base (e.g., lithium diisopropylamide, LDA) would generate an enolate. This enolate intermediate can then react with various electrophiles.

Alkylation: The enolate can act as a nucleophile, attacking alkyl halides in an Sₙ2 reaction to form a new carbon-carbon bond at the alpha-position.

Halogenation: Under basic or acidic conditions, the alpha-position can be halogenated. For example, reaction with Br₂ in acetic acid could lead to alpha-bromination.

Aldol (B89426) Addition: The enolate can add to other carbonyl compounds (like aldehydes or ketones) in an aldol addition reaction, forming a β-hydroxy ketone.

The presence of the nitrogen atom in the azetidine ring could potentially influence the regioselectivity of enolate formation if there were multiple alpha-carbons with protons, but in this specific structure, only one alpha-carbon bears protons.

Reductive and Oxidative Transformations of the Ketone

The ketone moiety in azetidin-3-yl ketones is susceptible to a range of reductive and oxidative transformations, which are crucial for the synthesis of functionalized azetidines.

Reductive Transformations: The carbonyl group of azetidin-3-ones can be readily reduced to a secondary alcohol. A common reagent for this transformation is sodium borohydride (NaBH₄). For instance, in the synthesis of certain chiral azetidines, the ketone is reduced to the corresponding alcohol (azetidin-3-ol) prior to further functionalization. This reduction can lead to the formation of diastereomers if a substituent is present at another position on the azetidine ring. The choice of reducing agent and reaction conditions can influence the stereochemical outcome of the reaction.

Table 1: Reductive Transformation of an Azetidin-3-one (B1332698) Analog

| Starting Material | Reagent | Product | Observations |

|---|---|---|---|

| N-protected-azetidin-3-one | NaBH₄ | N-protected-azetidin-3-ol | Formation of diastereomeric alcohols. nih.gov |

Oxidative Transformations: While the ketone itself is at a relatively high oxidation state, oxidative processes are highly relevant in the synthesis of the azetidin-3-one core. One notable method is the gold-catalyzed intermolecular oxidation of alkynes, which leads to the formation of an α-oxo gold carbene that then undergoes intramolecular N-H insertion to form the azetidin-3-one ring. nih.gov Another approach involves the oxidative allene (B1206475) amination to generate fused azetidin-3-ones. nih.gov These synthetic strategies highlight the stability of the azetidin-3-one moiety under specific oxidative conditions. Furthermore, the azetidine ring itself can be subject to oxidative transformations, which in some cases can lead to ring-opening or rearrangement reactions, influenced by the substituents on the ring. nih.gov

Interplay between Azetidine Ring and Ketone Reactivity

The azetidine ring, a four-membered nitrogen-containing heterocycle, possesses significant ring strain (approximately 25.4 kcal/mol). rsc.org This inherent strain is a dominant factor in the chemical reactivity of azetidine-containing molecules, including this compound. rsc.org

The ring strain influences the ketone's reactivity in several ways:

Electrophilicity of the Carbonyl Carbon: The strained nature of the azetidine ring can affect the geometry and electronic properties of the adjacent ketone. This can alter the electrophilicity of the carbonyl carbon, potentially making it more susceptible to nucleophilic attack compared to ketones in unstrained systems.

Ring-Opening Reactions: Azetidines are prone to ring-opening reactions, which are driven by the release of ring strain. ambeed.combeilstein-journals.org The presence of a ketone at the 3-position can influence the regioselectivity of such ring-opening reactions. For example, nucleophilic attack on the carbonyl carbon, followed by rearrangement, could potentially facilitate ring cleavage. In some instances, the azetidine ring can be opened, facilitated by electron-rich groups, leading to the formation of conjugated imines. nih.gov

Photochemical Rearrangements: Azetidinyl ketones can undergo photochemical rearrangements. Upon irradiation, they can form pyrroles through a ring-expansion mechanism. This process is thought to proceed via an intramolecular hydrogen shift, generating a 1,3-biradical intermediate that subsequently rearranges to the more stable five-membered pyrrole (B145914) ring. bhu.ac.in

Detailed Mechanistic Studies of Key Synthetic and Transformation Pathways

Understanding the reaction mechanisms is key to controlling the synthesis and transformations of azetidin-3-yl ketones.

Mechanism of Gold-Catalyzed Oxidative Cyclization: A prominent synthetic route to chiral azetidin-3-ones involves a gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides. The proposed mechanism is as follows:

Intermolecular oxidation of the alkyne by an external oxidant, catalyzed by the gold complex, generates a reactive α-oxo gold carbene intermediate.

This carbene then undergoes an intramolecular N-H insertion.

This insertion step leads to the formation of the four-membered azetidine ring, yielding the azetidin-3-one product. nih.gov

This method avoids the use of hazardous diazo compounds, which are traditionally used for the synthesis of azetidin-3-ones. nih.gov

Mechanism of Ketone Reduction: The reduction of the ketone in an azetidin-3-yl ketone by a hydride reagent like NaBH₄ follows a well-established mechanism for ketone reduction:

The hydride ion (H⁻) from the borohydride acts as a nucleophile and attacks the electrophilic carbonyl carbon.

This leads to the formation of a tetrahedral alkoxide intermediate.

The alkoxide is then protonated by a protic solvent (e.g., methanol (B129727) or water) during workup to yield the final alcohol product, an azetidin-3-ol. nih.gov

Table 2: Mechanistic Overview of Key Transformations

| Transformation | Key Intermediate | Driving Force | Reference |

|---|---|---|---|

| Gold-Catalyzed Oxidative Cyclization | α-oxo gold carbene | Formation of a stable heterocyclic ring | nih.gov |

| Photochemical Ring Expansion | 1,3-biradical | Formation of a more stable aromatic pyrrole ring | bhu.ac.in |

| Strain-Driven Ring Opening | - | Release of ring strain | rsc.orgbeilstein-journals.org |

Derivatization and Structural Modification Strategies

Functionalization of the Azetidine (B1206935) Nitrogen Atom

The secondary amine within the azetidine ring of 1-(azetidin-3-yl)-2-ethoxyethan-1-one is a prime site for functionalization. This nitrogen atom can readily undergo a variety of chemical reactions to introduce diverse substituents, thereby modulating the compound's physicochemical properties and biological activity.

N-Alkylation: The nitrogen can be alkylated using various alkyl halides or through reductive amination. For instance, reaction with an alkyl halide in the presence of a non-nucleophilic base can introduce a range of alkyl groups. Reductive amination with aldehydes or ketones, in the presence of a reducing agent like sodium triacetoxyborohydride, offers another route to N-substituted derivatives.

N-Acylation: Acylation of the azetidine nitrogen can be achieved using acyl chlorides or acid anhydrides, typically in the presence of a base such as triethylamine (B128534) or pyridine (B92270). This reaction introduces an amide functionality, which can alter the electronic properties and hydrogen bonding capabilities of the molecule.

N-Arylation: The introduction of an aryl group onto the azetidine nitrogen can be accomplished through Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction with an aryl halide or triflate allows for the incorporation of a wide array of substituted and unsubstituted aryl moieties.

Table 1: Examples of N-Functionalization Reactions on the Azetidine Ring

| Reaction Type | Reagents and Conditions | Resulting Functional Group |

| N-Alkylation | Alkyl halide, Base (e.g., K2CO3), Solvent (e.g., CH3CN) | N-Alkyl |

| N-Acylation | Acyl chloride or Anhydride, Base (e.g., Et3N), Solvent (e.g., CH2Cl2) | N-Acyl (Amide) |

| N-Arylation | Aryl halide, Palladium catalyst, Ligand, Base (e.g., NaOtBu) | N-Aryl |

| N-Sulfonylation | Sulfonyl chloride, Base (e.g., Pyridine), Solvent (e.g., CH2Cl2) | N-Sulfonyl (Sulfonamide) |

Chemical Transformations at Azetidine Ring Carbons (C2, C3, C4)

Modifications at the carbon atoms of the azetidine ring, while often more challenging than N-functionalization, provide a means to introduce structural diversity and explore the spatial requirements of biological targets.

The C3 position, being adjacent to the ketone, is activated towards certain transformations. For example, stereoselective reduction of the ketone can introduce a hydroxyl group with specific stereochemistry. This alcohol can then serve as a handle for further functionalization, such as etherification or esterification.

While direct functionalization of the C2 and C4 positions on a pre-formed azetidine ring can be difficult, synthetic strategies starting from functionalized precursors can provide access to derivatives with substituents at these positions. For instance, using a substituted azetidin-3-one (B1332698) in the initial synthesis would result in a final compound with a modification at the C2 or C4 position.

Modifications of the Ethoxy Side Chain

The ethoxy side chain of this compound offers several opportunities for structural modification.

Ether Cleavage and Re-etherification: The ethyl ether can potentially be cleaved using strong acids like HBr or Lewis acids such as BBr3. The resulting primary alcohol can then be re-etherified with a variety of alkylating agents to introduce different alkoxy groups, thereby probing the influence of the side chain's length and steric bulk.

Alpha-Functionalization of the Ketone: The carbon alpha to the carbonyl group can be functionalized. For instance, deprotonation with a suitable base followed by reaction with an electrophile could introduce alkyl, acyl, or other groups at this position.

Reduction of the Ketone: The ketone can be reduced to a secondary alcohol using various reducing agents like sodium borohydride (B1222165). The resulting hydroxyl group can then be a point for further derivatization, such as esterification or etherification.

Table 2: Potential Modifications of the Ethoxy Side Chain

| Position of Modification | Reaction Type | Reagents and Conditions | Resulting Structure |

| Ether Linkage | Ether Cleavage | BBr3, CH2Cl2 | Azetidin-3-yl)(2-hydroxyethyl)methanone |

| Ether Linkage | Re-etherification | Alkyl halide, NaH, THF | (Azetidin-3-yl)(2-alkoxyethyl)methanone |

| Ketone Carbonyl | Reduction | NaBH4, MeOH | 1-(Azetidin-3-yl)-2-ethoxyethanol |

Diversity-Oriented Synthesis (DOS) Approaches for Analog Libraries

Diversity-oriented synthesis (DOS) aims to generate structurally diverse small molecules from a common scaffold. The this compound core is well-suited for DOS approaches due to its multiple points for diversification.

A DOS strategy could involve a multi-step sequence where the azetidine nitrogen, the ketone, and the ether linkage are sequentially or orthogonally functionalized. For example, a library of analogs could be generated by first creating a set of N-functionalized derivatives. Each of these could then be subjected to a panel of reactions targeting the ketone, such as reductive amination or Wittig-type reactions. Further diversity could be introduced by modifying the ethoxy side chain. This combinatorial approach would rapidly generate a large library of structurally distinct compounds for high-throughput screening.

The use of solid-phase synthesis, where the azetidine scaffold is attached to a resin, could further streamline the synthesis of such a library by simplifying purification steps.

Theoretical and Computational Chemistry Studies

Electronic Structure and Bonding Analysis of 1-(Azetidin-3-yl)-2-ethoxyethan-1-one

No published studies on the electronic structure and bonding of this compound were found. A theoretical investigation would typically involve quantum mechanical calculations, such as Density Functional Theory (DFT), to determine molecular orbitals, electron density distribution, and the nature of the chemical bonds within the molecule.

Conformational Analysis and Energetic Profiles

There are no specific conformational analyses or energetic profiles for this compound in the existing literature. Such a study would involve mapping the potential energy surface of the molecule to identify stable conformers and the energy barriers between them.

Quantum Chemical Calculations of Reaction Pathways and Transition States

Information regarding quantum chemical calculations of reaction pathways and transition states for this compound is not available. This type of research is crucial for understanding the reactivity of a compound and the mechanisms of its chemical transformations.

Strain Energy Analysis of the Azetidine (B1206935) Ring within the Compound

While the strain energy of the parent azetidine ring is a known feature of this class of compounds, no specific analysis of the strain energy within the context of the this compound molecule has been reported. rsc.orgresearchwithrutgers.comrsc.org The substituents on the azetidine ring would likely influence its strain energy, but without dedicated calculations, any value would be speculative.

Molecular Dynamics Simulations for Conformational Space Exploration

No molecular dynamics simulations for this compound have been published. These simulations would provide insight into the dynamic behavior of the molecule over time, offering a more comprehensive understanding of its conformational flexibility and intermolecular interactions.

Application of 1 Azetidin 3 Yl 2 Ethoxyethan 1 One As a Synthetic Building Block

Incorporation into Complex Organic Architectures

The azetidine (B1206935) motif is a privileged structure in medicinal chemistry, found in numerous biologically active compounds and approved drugs. nih.govlifechemicals.com The incorporation of 1-(Azetidin-3-yl)-2-ethoxyethan-1-one into larger molecules allows for the introduction of this valuable, conformationally restricted scaffold. enamine.net The defined three-dimensional orientation of substituents on the azetidine ring can be crucial for optimizing interactions with biological targets.

The ketone at the C-3 position serves as a primary handle for diversification. A variety of standard chemical transformations can be employed to build molecular complexity at this site. For instance, the ketone can be reduced to a secondary alcohol, which can then participate in ether or ester linkages. Alternatively, it can undergo nucleophilic additions with organometallic reagents or be converted into an alkene via Wittig-type reactions. Reductive amination provides a direct route to introduce further nitrogen-containing functionalities.

The N-acyl group, specifically the ethoxyacetyl moiety, modulates the nucleophilicity of the azetidine nitrogen. While it can be a stable component of the final architecture, it can also be viewed as a protecting group that can be removed under certain conditions to reveal the secondary amine for subsequent functionalization.

Table 1: Potential Reactions at the Ketone Moiety for Architectural Elaboration

| Reaction Type | Reagents | Potential Product Functionality | Application in Complex Architectures |

|---|---|---|---|

| Reduction | NaBH4, LiAlH4 | Secondary Alcohol | Forms ethers, esters; acts as a hydrogen bond donor/acceptor. |

| Reductive Amination | R-NH2, NaBH(OAc)3 | Substituted Amine | Introduces new amino groups for peptide coupling or salt formation. |

| Wittig Reaction | Ph3P=CHR | Alkene | Creates carbon-carbon double bonds for further functionalization (e.g., metathesis, hydrogenation). |

| Grignard/Organolithium Addition | R-MgBr, R-Li | Tertiary Alcohol | Generates a new stereocenter and allows for the introduction of diverse alkyl or aryl groups. |

Utilization in Multi-Step Total Syntheses of Natural Products or Designed Molecules

While no total synthesis employing this compound has been documented, its potential utility can be inferred from syntheses involving similar azetidine-based building blocks. Azetidine carboxylic acids, for example, are key components in the synthesis of complex peptides and natural products where conformational rigidity is desired. nih.gov

In a hypothetical total synthesis, this compound could serve as a central scaffold. Its synthesis would likely originate from a protected azetidin-3-one (B1332698). The ethoxyacetyl group could be installed via acylation of the azetidine nitrogen. The resulting building block offers two distinct points for diversification: the ketone at C-3 and, following a potential deacylation, the nitrogen at N-1. This "two-directional" synthetic utility would allow for the convergent assembly of complex target molecules. The strained ring system can also be used to control stereochemical outcomes in subsequent reactions on adjacent functionalities.

Development of New Synthetic Methodologies Leveraging the Unique Reactivity Profile

The unique reactivity of N-acylazetidines, driven by ring strain and amide bond pyramidalization, has been harnessed to develop novel synthetic methods. rsc.org Specifically, these compounds have been shown to be highly effective and chemoselective acylating agents in reactions with organometallic nucleophiles for the synthesis of ketones. organic-chemistry.orgnih.gov The reaction proceeds through a stable tetrahedral intermediate, which prevents the over-addition often seen with less reactive acylating agents like esters or Weinreb amides, thus providing the ketone product with high selectivity. acs.org

The compound this compound could potentially function as a novel reagent in this context, acting as a donor of the ethoxyacetyl group. Furthermore, the inherent ring strain makes the azetidine susceptible to ring-opening reactions under specific catalytic conditions. magtech.com.cnbeilstein-journals.org This strain-release approach can be a powerful tool for synthesizing linear γ-amino compounds, which are valuable intermediates in their own right. nih.gov For example, reductive cleavage of the C-N bonds could yield a functionalized γ-amino ketone, a transformation that is difficult to achieve with unstrained heterocyclic systems. The development of catalysts that can selectively cleave either the N1-C2 or N1-C4 bond would provide access to different regioisomers, further expanding the synthetic utility of this building block.

Table 2: Comparison of N-Acylazetidine Reactivity in Ketone Synthesis

| Acylating Agent | Reactivity with Organometallics (e.g., R-Li) | Intermediate Stability | Primary Product | Reference |

|---|---|---|---|---|

| Ester (R'-COOR") | High | Unstable tetrahedral intermediate | Often yields tertiary alcohols (over-addition) | organic-chemistry.org |

| Weinreb Amide (R'-CON(Me)OMe) | Moderate | Stable chelated intermediate | Ketone | organic-chemistry.org |

| N-Acylazetidine (R'-CON(CH2)3) | High | Stable tetrahedral intermediate (due to strain) | Ketone (highly selective) | organic-chemistry.orgnih.gov |

Exploration as a Precursor for Diverse Heterocyclic Scaffolds

The combination of functionalities within this compound makes it an excellent starting point for the synthesis of other heterocyclic systems through ring transformation reactions. Ring expansion reactions, driven by the release of ring strain, could convert the four-membered azetidine into five-membered pyrrolidines or six-membered piperidines. magtech.com.cnrsc.org

For example, treatment with specific reagents could induce a rearrangement involving the ketone and the ring nitrogen, potentially leading to bicyclic or spirocyclic structures. Condensation reactions involving the ketone and a bifunctional reagent could also be envisioned. For instance, reaction with a hydrazine (B178648) derivative could lead to the formation of a fused pyrazole-azetidine system, while reaction with a β-ketoester could yield a fused pyridine (B92270) ring. The ability to deacylate the nitrogen to reveal a secondary amine provides another handle for cyclization, allowing for the construction of a second ring fused or spiro-fused to the azetidine core. This versatility positions this compound as a valuable precursor for generating libraries of novel heterocyclic compounds for screening in drug discovery. lifechemicals.com

Table 3: Potential Heterocyclic Scaffolds Derived from this compound

| Target Scaffold | Potential Synthetic Strategy | Key Transformation |

|---|---|---|

| Substituted Pyrrolidines | Ring expansion | Rearrangement (e.g., Tiffeneau-Demjanov type) |

| Fused Pyrazole-Azetidines | Condensation/Cyclization | Reaction of the C3-ketone with hydrazine derivatives |

| Spirocyclic Oxazolidines | Deacylation followed by reaction with a ketone | Formation of an aminal from the azetidine N-H and C3-OH (after reduction) |

| Fused Dihydropyridines | Hantzsch-type synthesis | Condensation of the C3-ketone with a β-aminoacrylate and an aldehyde |

Future Research Directions and Unresolved Challenges

Development of More Efficient, Sustainable, and Scalable Synthetic Routes

A primary challenge in the field of azetidine (B1206935) chemistry is the development of synthetic routes that are not only efficient but also sustainable and scalable. medwinpublishers.commedwinpublishers.com Traditional methods for constructing the azetidine ring often involve intramolecular cyclization of precursors with leaving groups, which can suffer from low yields and poor functional group tolerance due to the harsh conditions required. researchgate.net

Future research will likely focus on greener and more atom-economical approaches. nih.govmdpi.com Methodologies such as transition-metal-catalyzed acceptorless dehydrogenative coupling (ADC) offer an environmentally benign pathway to N-heterocycles using alcohols, producing only water and hydrogen as byproducts. rsc.org The application of such methods to the synthesis of precursors for 1-(azetidin-3-yl)-2-ethoxyethan-1-one could represent a significant step forward.

Furthermore, the use of sustainable solvents like water, polyethylene (B3416737) glycol (PEG), and other bio-based solvents is a growing area of interest for the synthesis of N-heterocycles. mdpi.comacs.org The development of synthetic protocols for this compound that operate in these green solvents would be a noteworthy advancement. mdpi.com

Table 1: Comparison of Potential Synthetic Routes for Azetidine Ring Formation

| Synthetic Method | Typical Conditions | Advantages | Challenges for Scalability |

|---|---|---|---|

| Intramolecular SN2 Cyclization | Strong base, high temperature | Readily available starting materials | Harsh conditions, byproduct formation |

| [2+2] Cycloaddition | Photochemical or thermal activation | Direct formation of the four-membered ring | Limited substrate scope, regioselectivity issues |

| C-H Amination | Transition metal catalyst (e.g., Pd, Rh) | High atom economy, functional group tolerance | Catalyst cost and removal |

Exploration of Novel and Unprecedented Reactivity Patterns

The considerable ring strain of the azetidine moiety in this compound is a key driver of its chemical reactivity. rsc.orgrsc.org This strain can be harnessed to facilitate unique chemical transformations that are not accessible with less strained heterocyclic systems like pyrrolidines. rsc.org Future research should aim to explore novel reactivity patterns stemming from the interplay between the strained ring and the adjacent ketone group.

For instance, the development of metal-catalyzed selective σ-N–C bond functionalization could open up new avenues for derivatization. rsc.org The presence of the ketone may influence the regioselectivity of such ring-opening reactions, leading to the formation of valuable acyclic or other heterocyclic structures. researchgate.net The unique chemical properties of azetidines can sometimes favor reactions more characteristic of their lower homolog, aziridine, or their higher homolog, pyrrolidine (B122466). medwinpublishers.com

The exploration of cycloaddition reactions where the azetidine or a derived azetine acts as a building block could lead to the rapid construction of complex polycyclic scaffolds. nih.gov The ketone functionality in this compound could serve as a handle for directing these transformations.

Advancement in Asymmetric Synthesis for Chiral Derivatives

The synthesis of enantiomerically pure substituted azetidines remains a significant challenge. nih.govacs.org For a molecule like this compound, the development of asymmetric synthetic routes is crucial for its potential applications in pharmaceuticals, where a specific stereoisomer is often responsible for the desired biological activity.

Recent advances in copper-catalyzed asymmetric boryl allylation of azetines have shown promise for the enantioselective synthesis of 2,3-disubstituted azetidines. acs.org Adapting such methodologies to create chiral precursors for this compound would be a valuable pursuit. Another approach involves the use of chiral synthons, such as enantiopure 4-formyl-β-lactams, which can be converted into chiral 2-substituted azetidines. nih.gov

Future efforts should focus on the development of catalytic enantioselective methods that avoid the use of stoichiometric chiral auxiliaries, thereby improving efficiency and reducing waste. acs.org

Table 2: Potential Asymmetric Strategies for Chiral Azetidine Synthesis

| Asymmetric Strategy | Chiral Source | Potential Outcome | Key Challenges |

|---|---|---|---|

| Chiral Pool Synthesis | L-azetidine-2-carboxylic acid | Access to specific enantiomers | Limited availability of starting materials |

| Chiral Auxiliary-Mediated Synthesis | Camphor sultam derivatives | High diastereoselectivity | Stoichiometric use of auxiliary, removal steps |

| Asymmetric Catalysis | Chiral metal complexes (e.g., Cu, Pd) | High enantioselectivity, catalytic turnover | Catalyst design, substrate scope |

Computational Predictions for Novel Transformations and Applications

Computational chemistry is emerging as a powerful tool to guide the synthesis and predict the reactivity of complex molecules. thescience.dev For this compound, computational models can be employed to predict the outcomes of various chemical reactions, thereby reducing the need for extensive trial-and-error experimentation. thescience.dev

For example, density functional theory (DFT) calculations can help elucidate the mechanisms of ring-opening reactions, predict the regioselectivity of functionalization, and identify the most favorable reaction pathways. frontiersin.orgnih.gov Such computational studies can also aid in the design of new catalysts for the synthesis and transformation of azetidine derivatives.

Furthermore, computational screening can be used to predict the potential biological targets of this compound and its derivatives, accelerating the drug discovery process. By modeling the interactions between the molecule and various protein active sites, researchers can identify promising candidates for further experimental investigation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.